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Compound of Interest

Compound Name: 3-hydroxy-N-methylpropanamide

Cat. No.: B1590811 Get Quote

Introduction
3-Hydroxy-N-methylpropanamide is a functionalized amide with potential applications in

various fields, including as a precursor for polymers, a building block in medicinal chemistry,

and as a specialized solvent. Its structure, featuring both a hydroxyl group and a secondary

amide, imparts unique properties of hydrophilicity and hydrogen bonding capabilities. This

document provides a comprehensive guide to the synthesis of 3-hydroxy-N-
methylpropanamide, detailing the underlying chemical principles, a robust experimental

protocol, and methods for purification and characterization. The primary synthetic route

discussed is the nucleophilic ring-opening of γ-butyrolactone (GBL) with methylamine, a

method known for its atom economy and straightforward execution.

Core Principles of the Synthesis
The synthesis hinges on the aminolysis of a lactone, a cyclic ester. In this reaction, the lone

pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the

electrophilic carbonyl carbon of γ-butyrolactone. This nucleophilic acyl substitution leads to the

cleavage of the ester bond and the formation of the desired hydroxy amide. The reaction is

typically carried out in a suitable solvent and may be facilitated by moderate heating to achieve

a reasonable reaction rate. While the reaction can proceed without a catalyst, certain Lewis

acids or other catalysts can be employed to enhance the electrophilicity of the lactone's

carbonyl group, thereby accelerating the reaction.[1][2]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1590811?utm_src=pdf-interest
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit2/006.shtm
https://www.researchgate.net/publication/244228806_A_mild_method_for_ring-opening_aminolysis_of_lactones
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials and Equipment
Reagents

Reagent Formula
Molar Mass
( g/mol )

CAS
Number

Supplier Purity

γ-

Butyrolactone

(GBL)

C₄H₆O₂ 86.09 96-48-0
Sigma-

Aldrich
≥99%

Methylamine

solution
CH₅N 31.06 74-89-5

Sigma-

Aldrich
40% in H₂O

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 75-09-2

Fisher

Scientific
ACS Grade

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04 7757-82-6 VWR Granular

Deuterated

Chloroform

(CDCl₃)

CDCl₃ 120.38 865-49-6
Cambridge

Isotope

99.8 atom %

D

Equipment
Round-bottom flasks (50 mL and 100 mL)

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle with temperature control

Separatory funnel (100 mL)

Rotary evaporator

High-vacuum pump
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NMR spectrometer (400 MHz or higher)

FT-IR spectrometer

Mass spectrometer (GC-MS or LC-MS)

Standard laboratory glassware and consumables

Experimental Protocol
Reaction Setup and Execution

Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add

25 mL of a 40% aqueous solution of methylamine.

Addition of γ-Butyrolactone: While stirring, slowly add 8.61 g (0.1 mol) of γ-butyrolactone to

the methylamine solution. The addition should be done dropwise to control the initial

exotherm of the reaction.

Reaction Conditions: Once the addition is complete, fit the flask with a reflux condenser and

heat the mixture to 60-70°C using a heating mantle. Maintain this temperature and continue

stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer

Chromatography (TLC) or by taking small aliquots for analysis by GC-MS.

Work-up and Extraction: After the reaction is complete, allow the mixture to cool to room

temperature. Transfer the solution to a 100 mL separatory funnel. Extract the aqueous

solution with dichloromethane (3 x 30 mL). Combine the organic layers.

Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium

sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to

remove the dichloromethane.

Final Product Isolation: The crude product is a viscous oil. To remove any residual solvent

and water, place the product under high vacuum for several hours. The final product, 3-
hydroxy-N-methylpropanamide, should be a clear, colorless to pale yellow oil.

Reaction Mechanism and Workflow Visualization

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/product/b1590811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the nucleophilic ring-opening mechanism of γ-butyrolactone

by methylamine.

Reactants

Tetrahedral Intermediate Productγ-Butyrolactone

[Intermediate]

Nucleophilic Attack

Methylamine

3-hydroxy-N-methylpropanamideRing Opening

Click to download full resolution via product page

Caption: Reaction mechanism for the synthesis of 3-hydroxy-N-methylpropanamide.

The experimental workflow is summarized in the diagram below.
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Mix γ-Butyrolactone and Methylamine Solution

Heat at 60-70°C for 4-6 hours

Cool to Room Temperature

Extract with Dichloromethane

Dry with Anhydrous Sodium Sulfate

Remove Solvent via Rotary Evaporation

Dry under High Vacuum

Isolated 3-hydroxy-N-methylpropanamide

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis.
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Characterization of 3-Hydroxy-N-
methylpropanamide
Physical Properties

Property Value

Molecular Formula C₄H₉NO₂[3]

Molar Mass 103.12 g/mol [3]

Appearance Colorless to pale yellow viscous oil

CAS Number 6830-81-5[3]

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic

peaks for the methyl group, the two methylene groups, and the hydroxyl proton. The

chemical shifts (δ) would be approximately:

2.45 (t, 2H, -CH₂-C=O)

2.80 (s, 3H, N-CH₃)

3.75 (t, 2H, -CH₂-OH)

A broad singlet for the -OH and N-H protons, which can be exchanged with D₂O. The

exact chemical shifts can vary depending on the solvent and concentration.[4][5]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display four distinct signals

corresponding to the four carbon atoms in the molecule:

~26 ppm (N-CH₃)

~38 ppm (-CH₂-C=O)

~59 ppm (-CH₂-OH)

~174 ppm (C=O)
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FT-IR (neat): The infrared spectrum will show characteristic absorption bands for the

functional groups present:

A broad band around 3300 cm⁻¹ due to the O-H and N-H stretching vibrations.

C-H stretching vibrations just below 3000 cm⁻¹.

A strong absorption band around 1640 cm⁻¹ corresponding to the C=O stretching of the

secondary amide (Amide I band).[6]

An N-H bending vibration (Amide II band) around 1550 cm⁻¹.[6]

Mass Spectrometry (EI): The mass spectrum is expected to show the molecular ion peak

(M⁺) at m/z = 103.12. Common fragmentation patterns for amides can also be observed.[7]

Safety Precautions
γ-Butyrolactone (GBL): GBL is a central nervous system depressant and can be harmful if

ingested. Handle in a well-ventilated fume hood.

Methylamine: Methylamine is a flammable and corrosive gas, typically handled as an

aqueous solution. The solution is a strong irritant to the skin, eyes, and respiratory tract.

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat.

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling

should be performed in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental

work.

Troubleshooting and Further Considerations
Incomplete Reaction: If the reaction does not go to completion, the reaction time can be

extended, or the temperature can be slightly increased. The use of a catalyst, such as lithium

bis(trifluoromethanesulfonyl)imide (LiNTf₂), has been reported to facilitate the aminolysis of

lactones under milder conditions and with stoichiometric amounts of the amine.[1]
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Purification Challenges: The product is highly polar and water-soluble, which can make

extraction challenging. Ensure thorough extraction with multiple portions of dichloromethane.

If the product is still impure, column chromatography on silica gel using a polar eluent

system (e.g., dichloromethane/methanol) can be employed.

Alternative Synthetic Routes: While the ring-opening of GBL is a direct method, other

synthetic strategies could be considered. For instance, the amidation of 3-hydroxypropionic

acid or its esters with methylamine would also yield the desired product.

Conclusion
The synthesis of 3-hydroxy-N-methylpropanamide via the aminolysis of γ-butyrolactone is a

reliable and efficient method suitable for laboratory-scale preparation. The protocol described

herein, along with the characterization data, provides a solid foundation for researchers and

drug development professionals to produce and verify this valuable chemical intermediate.

Adherence to the safety guidelines is paramount for the successful and safe execution of this

synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 3-
Hydroxy-N-methylpropanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1590811#experimental-protocol-for-3-hydroxy-n-
methylpropanamide-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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